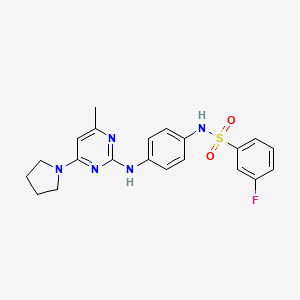![molecular formula C26H29N3O3 B14968572 N-(2-ethyl-6-methylphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B14968572.png)
N-(2-ethyl-6-methylphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ETHYL-6-METHYLPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of quinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYL-6-METHYLPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The starting materials might include 2-ethyl-6-methylphenylamine and 2-oxo-4-(piperidine-1-carbonyl)-1,2-dihydroquinoline. Common synthetic routes could involve:
Amidation: Reacting the amine group with an acyl chloride or anhydride to form the amide bond.
Cyclization: Forming the quinoline ring through cyclization reactions under acidic or basic conditions.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-ETHYL-6-METHYLPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or the quinoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide, while reduction could produce a secondary alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2-ETHYL-6-METHYLPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound might exert its effects by:
Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing substrate conversion.
Modulating receptor function: Acting as an agonist or antagonist at receptor sites.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine, known for their antimalarial properties.
Piperidine Derivatives: Compounds such as piperidine itself and its derivatives, which are used in pharmaceuticals.
Uniqueness
N-(2-ETHYL-6-METHYLPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a quinoline core with a piperidine moiety and an amide linkage makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C26H29N3O3 |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
N-(2-ethyl-6-methylphenyl)-2-[2-oxo-4-(piperidine-1-carbonyl)quinolin-1-yl]acetamide |
InChI |
InChI=1S/C26H29N3O3/c1-3-19-11-9-10-18(2)25(19)27-23(30)17-29-22-13-6-5-12-20(22)21(16-24(29)31)26(32)28-14-7-4-8-15-28/h5-6,9-13,16H,3-4,7-8,14-15,17H2,1-2H3,(H,27,30) |
Clave InChI |
QRHHWWRUIYVQGX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC(=C1NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCCCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14968494.png)
![6-methyl-4-[(4-methylphenyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14968508.png)
![N6-allyl-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14968514.png)
![N-(2,4-dichlorophenyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14968520.png)
![N-(furan-2-ylmethyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14968528.png)
![N-(2-ethoxyphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B14968536.png)
![2-methoxy-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B14968549.png)

![N-(3,5-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14968579.png)
![6-ethyl-N-(4-fluorophenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968586.png)
![6-allyl-N-(3-chloro-4-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14968589.png)
![N-{2-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-4-(propan-2-yl)aniline](/img/structure/B14968594.png)
![1-phenyl-N-[4-(propanoylamino)phenyl]cyclopentanecarboxamide](/img/structure/B14968605.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B14968610.png)
